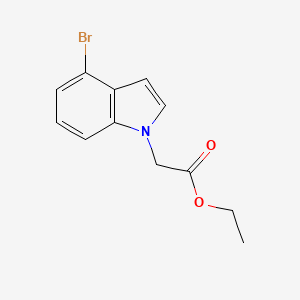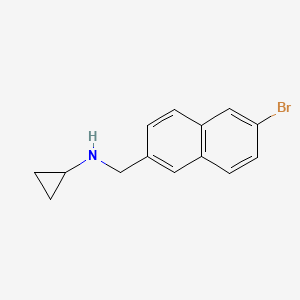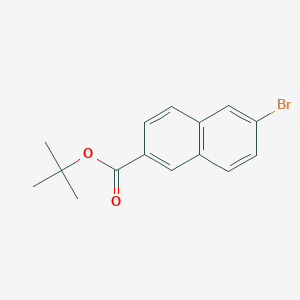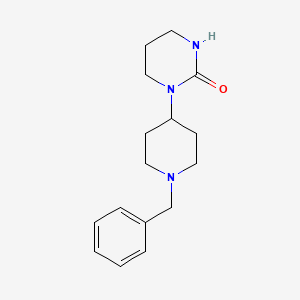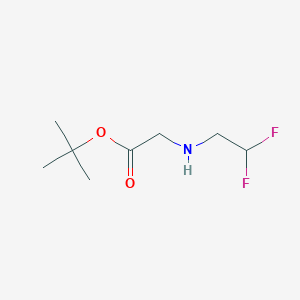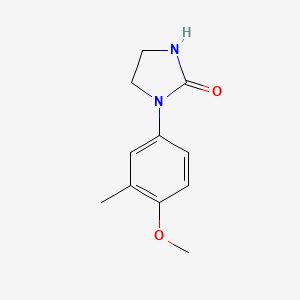
1-(4-Methoxy-3-methylphenyl)imidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxy-3-methylphenyl)imidazolidin-2-one is a heterocyclic compound that belongs to the imidazolidinone family. This compound features a five-membered ring containing two nitrogen atoms and a carbonyl group, with a 4-methoxy-3-methylphenyl substituent. Imidazolidinones are known for their diverse applications in pharmaceuticals, natural products, and as intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methoxy-3-methylphenyl)imidazolidin-2-one can be synthesized through various methods. One common approach involves the reaction of 1,2-diamines with carbon dioxide in the presence of a basic promoter such as tetramethylphenylguanidine (PhTMG) and a dehydrative activator like diphenylphosphoryl azide (DPPA) in solvents such as acetonitrile or dichloromethane at temperatures ranging from -40°C to room temperature .
Industrial Production Methods: Industrial production of imidazolidinones often employs catalytic strategies to enhance efficiency and sustainability. Methods such as the direct incorporation of the carbonyl group into 1,2-diamines, diamination of olefins, intramolecular hydroamination of linear urea derivatives, and aziridine ring expansion are commonly used .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxy-3-methylphenyl)imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazolidinone oxides.
Reduction: Reduction reactions can convert it into imidazolidinone derivatives with different substituents.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the imidazolidinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted imidazolidinones, which can be further utilized in the synthesis of complex molecules.
Scientific Research Applications
1-(4-Methoxy-3-methylphenyl)imidazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of enzyme inhibitors and as a building block for biologically active molecules.
Medicine: Imidazolidinones are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 1-(4-Methoxy-3-methylphenyl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to active sites and interfering with enzymatic activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Imidazolidine-2-thione: Known for its antimicrobial and antifungal properties.
Imidazole-2-thione: Exhibits antithyroid and antioxidant activities.
Uniqueness: 1-(4-Methoxy-3-methylphenyl)imidazolidin-2-one stands out due to its specific substituent pattern, which imparts unique chemical and biological properties. Its methoxy and methyl groups enhance its solubility and reactivity, making it a valuable compound in various applications.
Properties
IUPAC Name |
1-(4-methoxy-3-methylphenyl)imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-8-7-9(3-4-10(8)15-2)13-6-5-12-11(13)14/h3-4,7H,5-6H2,1-2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZSBLMWOKNYLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCNC2=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl exo-9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B7972107.png)
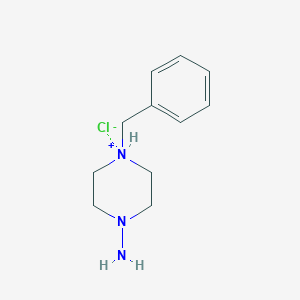
![(3aS,4S,6S,7aR)-3a,5,5-Trimethyl-2-phenylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B7972128.png)

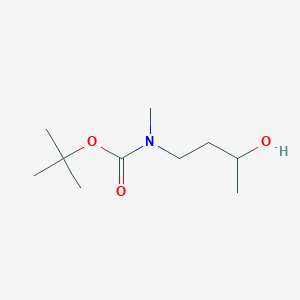
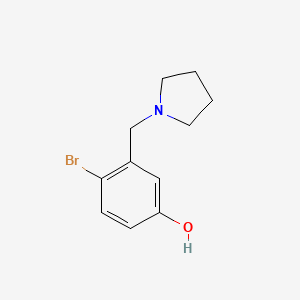
![3-Bromo-5-{[cyclopropyl(3-methylbutyl)amino]methyl}aniline](/img/structure/B7972156.png)
![Methyl 2-amino-3-[3-fluoro-5-(trifluoromethyl)phenyl]propanoate](/img/structure/B7972169.png)
